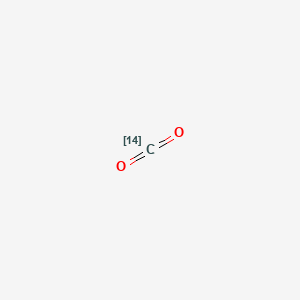
(14C)Carbon dioxide
概要
説明
(14C)Carbon dioxide is a radioactive isotope of carbon dioxide where the carbon atom is carbon-14. Carbon-14 is a naturally occurring radioactive isotope of carbon-12, with a half-life of 5730 years . This isotope emits low-energy beta-particle radiation, making it a valuable tool for tracing organic molecules in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions: (14C)Carbon dioxide can be synthesized through the interaction of neutrons with nitrogen-14 in the Earth’s atmosphere. This process occurs naturally due to cosmic rays . In a laboratory setting, this compound can be produced by irradiating high-purity aluminum nitride in an energy reactor .
Industrial Production Methods: Industrial production of this compound involves the chemical exchange method to separate and purify the isotope from nuclear power plant emissions . This method has shown high separation efficiency and is considered effective for treating carbon-14 emissions .
化学反応の分析
Types of Reactions: (14C)Carbon dioxide undergoes various chemical reactions, including:
Oxidation: this compound can be reduced to form (14C)carbon monoxide.
Reduction: It can be reduced to form (14C)methane under specific conditions.
Substitution: this compound can participate in substitution reactions to form (14C)carboxylic acids.
Common Reagents and Conditions:
Oxidation: Catalysts such as platinum or palladium are used.
Reduction: Hydrogen gas and metal catalysts like nickel are commonly used.
Substitution: Strong bases like sodium hydroxide are used in substitution reactions.
Major Products:
Oxidation: (14C)Carbon monoxide.
Reduction: (14C)Methane.
Substitution: (14C)Carboxylic acids.
科学的研究の応用
(14C)Carbon dioxide has extensive applications in various scientific fields:
Chemistry: Used as a tracer to study chemical reactions and pathways.
Biology: Utilized in metabolic studies to track the incorporation of carbon into biological molecules.
作用機序
The mechanism of action of (14C)Carbon dioxide involves its radioactive decay. Carbon-14 decays into nitrogen-14 through beta decay, emitting an electron and an electron antineutrino . This decay process allows this compound to be used as a tracer in various scientific studies, providing insights into the fate of carbon-containing compounds in different environments .
類似化合物との比較
Carbon-12 dioxide: The most common form of carbon dioxide, stable and non-radioactive.
Carbon-13 dioxide: A stable isotope of carbon dioxide used in isotope labeling studies.
Comparison:
特性
InChI |
InChI=1S/CO2/c2-1-3/i1+2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURLTUGMZLYLDI-NJFSPNSNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[14C](=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50965271 | |
| Record name | (~14~C)Methanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50965271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
46.002 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51-90-1 | |
| Record name | Carbon-14C dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbon-14C dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~14~C)Methanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50965271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














